Some studies suggest that quaternary ammonium compounds (QACs), a class to which TDAC belongs, may exhibit antimicrobial activity [PubChem: Tetradodecylammonium chloride, ]. However, more research is needed to determine the specific effectiveness of TDAC against different microorganisms.
QACs can be used as phase-transfer catalysts in organic synthesis [ScienceDirect: Phase-Transfer Catalysis, ]. These catalysts help move reactants between immiscible phases (e.g., water and organic solvents) to facilitate reactions. The long alkyl chains of TDAC might provide specific properties for certain reactions, but further investigation is required.
QACs can be used in the development of materials with specific properties, such as antistatic agents in textiles or components in self-assembling materials [American Chemical Society: Quaternary Ammonium Compounds, ]. The characteristics of TDAC, due to its long chain structure and positive charge, could be of interest for certain material science applications. However, more research is needed to understand its specific potential.
Tetradodecylammonium chloride is a quaternary ammonium compound with the chemical formula . It consists of a long hydrocarbon chain (tetradecyl) attached to a positively charged nitrogen atom, making it a cationic surfactant. This compound is typically presented as a white powder and is miscible in water, which contributes to its effectiveness in various applications, particularly in the fields of biochemistry and materials science .
Several methods are employed for synthesizing tetradodecylammonium chloride:
Tetradodecylammonium chloride finds diverse applications across various fields:
Interaction studies involving tetradodecylammonium chloride focus on its behavior in different environments. Research indicates that this compound can influence the stability of emulsions and affect ion transfer kinetics at liquid-liquid interfaces. Its interactions with other ions and molecules have been explored using electrochemical methods, revealing insights into its role as a surfactant and stabilizer in various formulations .
Tetradodecylammonium chloride belongs to a class of compounds known as quaternary ammonium compounds. Here are some similar compounds along with a comparison highlighting their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tetrabutylammonium chloride | Shorter alkyl chains; used primarily as a phase transfer catalyst. | |
Benzalkonium chloride | Contains aromatic rings; known for strong antimicrobial activity. | |
Hexadecyltrimethylammonium bromide | Longer alkyl chain; used as a surfactant in personal care products. |
Tetradodecylammonium chloride is unique for its long tetradecyl chain, which enhances its hydrophobic properties compared to shorter-chain analogs, making it particularly effective as a surfactant and biocide .
Tetradodecylammonium chloride is a quaternary ammonium salt with the molecular formula C₄₈H₁₀₀ClN and a molecular weight of 726.77 g/mol. Its IUPAC name is 1-dodecanaminium, N,N,N-tridodecyl-, chloride, and it is also referred to as N,N,N-tridodecyl-1-dodecanaminium chloride. The compound’s structure consists of a positively charged nitrogen center surrounded by four hydrophobic dodecyl (C₁₂H₂₅) alkyl chains, which impart amphiphilic properties.
Key Identifiers
Property | Value/Description |
---|---|
CAS Number | 82944-72-7 |
EC Number | 626-912-4 |
Melting Point | 81–84°C |
SMILES | [Cl-].CCCCCCCCCCCCN+(CCCCCCCCCCCC)CCCCCCCCCCCC |
InChI Key | KEVJUENWYCMNET-UHFFFAOYSA-M |
The compound’s quaternary ammonium structure renders it permanently charged, independent of pH, making it stable in aqueous and organic environments. Its synthesis involves the Menshutkin reaction, where a tertiary amine is alkylated with an alkyl halide.
The development of tetradodecylammonium chloride is rooted in the Menshutkin reaction, first described in 1890 by Russian chemist Nikolai Menshutkin. This reaction revolutionized the synthesis of quaternary ammonium salts by enabling the controlled alkylation of amines. Initially used to produce surfactants and phase-transfer catalysts, TDDA gained prominence in the 20th century for its role in stabilizing ionic species and facilitating ion-exchange processes.
Historical Milestones
Year | Development | Source |
---|---|---|
1890 | Menshutkin reaction discovered | |
Mid-1900s | Industrial synthesis methods developed for quaternary ammonium salts | |
2015 | Application in nitrate-selective electrodes reported |
Modern research has expanded TDDA’s applications to include ionic liquids, antimicrobial agents, and advanced catalytic systems.
Tetradodecylammonium chloride is utilized in diverse fields due to its ability to stabilize ions, facilitate phase transfer, and interact with biological membranes. Below is a detailed analysis of its primary applications:
TDDA acts as a phase-transfer catalyst (PTC) by transferring anionic species from aqueous to organic phases, enabling reactions under mild conditions. Its long alkyl chains enhance lipophilicity, improving solubility in non-polar solvents. For example, TDDA has been employed in base-free conjugate additions of oxindoles to nitroolefins in water-organic biphasic systems.
Advantages Over Shorter-Chain PTCs
Property | TDDA | Shorter-Chain Analogs (e.g., tetrabutylammonium) |
---|---|---|
Solubility in Organic Solvents | High | Moderate |
Selectivity in Ion Exchange | Enhanced | Lower |
Thermal Stability | Higher | Moderate |
TDDA is a key component in ion-selective electrodes (ISEs) due to its ability to form stable ion pairs with target anions. A nitrate-selective electrode using TDDA as the ionophore demonstrated a Nernstian response (–54 ± 1.0 mV/decade) and a detection limit of 3.0 × 10⁻⁶ mol/L. The membrane composition (e.g., PVC, plasticizers like DOP) critically influences performance.
Performance Metrics of TDDA-Based Nitrate ISE
Parameter | Value |
---|---|
Linear Range | 10⁻⁵ to 10⁻¹ mol/L |
Response Time | <30 seconds |
Selectivity Coefficient | High against Cl⁻, SO₄²⁻ |
TDDA exhibits broad-spectrum antimicrobial properties by disrupting microbial membranes. Its long alkyl chains interact with lipid bilayers, causing cell lysis. Studies show efficacy against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). Recent work highlights its potential to overcome resistance mechanisms in pathogens.
Comparative Antimicrobial Data
Pathogen | MIC (µg/mL) | Source |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Synthetic Pathway to TDDA-Based ILs
Recent studies have detected quaternary ammonium compounds, including TDDA, in breast milk, raising concerns about early-life exposure. This finding underscores the need for further toxicological research and regulatory oversight.
Irritant